Cas no 478245-69-1 ((E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine)

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine structure
478245-69-1 structure
商品名:(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
CAS番号:478245-69-1
MF:C8H10N4OS
メガワット:210.256199359894
MDL:MFCD02083488
CID:5228618

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine 化学的及び物理的性質

名前と識別子

    • 1-(6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL)-1-ETHANONE O-METHYLOXIME
    • (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
    • Ethanone, 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-, O-methyloxime
    • (E)-N-methoxy-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
    • MDL: MFCD02083488
    • インチ: 1S/C8H10N4OS/c1-5(11-13-3)7-6(2)12-8(14-7)9-4-10-12/h4H,1-3H3/b11-5+
    • InChIKey: FRINKJJGPDTYSB-VZUCSPMQSA-N
    • ほほえんだ: S1C2=NC=NN2C(C)=C1/C(/C)=N/OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • トポロジー分子極性表面積: 80
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
9M-536S-5MG
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime
478245-69-1 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
9M-536S-100MG
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime
478245-69-1 >90%
100mg
£146.00 2025-02-09
abcr
AB301214-100 mg
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime; .
478245-69-1
100mg
€221.50 2023-04-26
Key Organics Ltd
9M-536S-50MG
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime
478245-69-1 >90%
50mg
£102.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661968-1mg
(E)-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one O-methyl oxime
478245-69-1 98%
1mg
¥428.00 2024-05-12
Key Organics Ltd
9M-536S-1MG
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime
478245-69-1 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
9M-536S-10MG
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime
478245-69-1 >90%
10mg
£63.00 2025-02-09
abcr
AB301214-100mg
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-methyloxime; .
478245-69-1
100mg
€283.50 2025-02-15

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine 関連文献

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amineに関する追加情報

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 478245-69-1 represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and potential biological activities. This introduction delves into the molecular architecture, pharmacological implications, and recent advancements in research involving this compound.

(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a heterocyclic organic compound that belongs to a class of molecules known for their diverse biological functions. The presence of multiple nitrogen-containing rings, including a triazolothiazole core, contributes to its unique chemical properties. The molecular structure features an ethylidene bridge linked to a methoxy group and a triazolothiazole moiety, which is further substituted with a methyl group at the 6-position. This complex arrangement not only imparts distinct electronic and steric characteristics but also opens up avenues for various biochemical interactions.

The significance of this compound in modern chemical biology stems from its potential to interact with biological targets in novel ways. The triazolothiazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery due to their ability to modulate enzyme activity and cellular signaling pathways.

In the context of drug development, the ethylidene group in (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine serves as a crucial pharmacophore. This moiety can engage in π-stacking interactions with biomolecules, enhancing binding affinity and selectivity. The methoxy group further contributes to the molecule's lipophilicity and metabolic stability, making it an attractive candidate for further optimization.

Recent research has focused on understanding the biological mechanisms underlying the actions of this compound. Studies have shown that it can inhibit specific enzymes involved in cancer progression by binding to their active sites. Additionally, its ability to modulate inflammatory pathways has been explored in preclinical models, suggesting potential therapeutic applications in chronic inflammatory diseases.

The synthesis of (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine presents both challenges and opportunities for synthetic chemists. The complex heterocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient construction of such molecules using multi-step reactions involving cyclization and functional group transformations.

The pharmacokinetic properties of this compound are also of great interest. Preliminary studies indicate that it exhibits good oral bioavailability and moderate metabolic stability in vivo. These characteristics are essential for evaluating its potential as a drug candidate. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles will provide valuable insights into optimizing its therapeutic efficacy.

The future directions of research on (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine are multifaceted. One area of focus is the development of derivatives with enhanced biological activity and improved pharmacokinetic properties. By modifying specific functional groups within the molecule, researchers aim to fine-tune its interactions with biological targets.

Another promising avenue is the exploration of its potential applications in combination therapies. The ability of this compound to interact with multiple targets suggests that it could be used synergistically with other drugs to achieve better therapeutic outcomes. Preclinical studies are underway to evaluate its efficacy in combination regimens for various diseases.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding molecular interactions at an atomic level. These computational approaches complement experimental studies by providing rapid screening of potential drug candidates and insights into their mechanisms of action.

In conclusion,(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine, with CAS number 478245-69-1, represents a significant advancement in chemical biology research. Its complex structure and diverse biological activities make it a valuable candidate for drug development. Ongoing studies continue to uncover new aspects of its pharmacological properties and therapeutic potential.

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Amadis Chemical Company Limited
(CAS:478245-69-1)(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
A1164244
清らかである:99%
はかる:1g
価格 ($):313.0